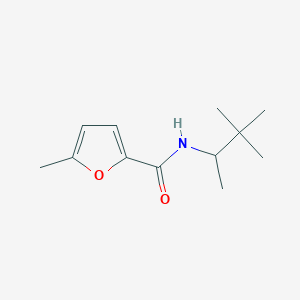![molecular formula C21H24N2O2 B4180007 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180007.png)
1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone
Descripción general
Descripción
1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is also known as 4'-[(3-phenylpropanoyl)piperazin-1-yl]acetophenone or PAPP. This compound has gained significant attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone can increase the levels of serotonin in the brain, which can help alleviate symptoms of depression and anxiety. It also has analgesic and anti-inflammatory effects, which can be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high selectivity for the serotonin transporter. However, its potential side effects and toxicity must be taken into consideration. Additionally, the compound's limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Future studies could investigate its efficacy in treating other neurological disorders, as well as its potential side effects and toxicity. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties.
Propiedades
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-17(24)19-8-10-20(11-9-19)22-13-15-23(16-14-22)21(25)12-7-18-5-3-2-4-6-18/h2-6,8-11H,7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFWEEUOFIXRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4179926.png)
![2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)
![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)

![2-(3-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4179964.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)
![3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4179980.png)
![8-(tetrahydro-2-furanylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4179981.png)
![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179995.png)

![8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180014.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180017.png)

